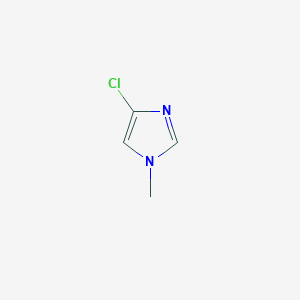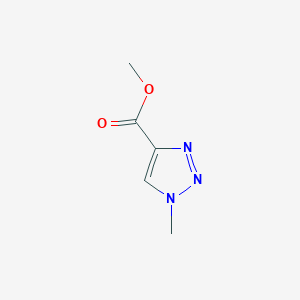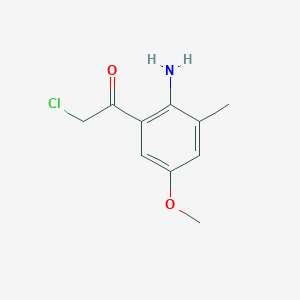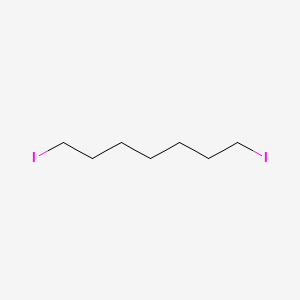
3,3',4-Tribromodiphenyl ether
説明
3,3',4-Tribromodiphenyl ether (also known as TDBE) is a halogenated organic compound that has been used in a variety of scientific applications. TDBE is a flame retardant and plasticizer and has been used in the production of a variety of products, including textiles, rubber, and plastics. It is also used in the production of pesticides and pharmaceuticals. TDBE is considered to be a persistent organic pollutant (POP) due to its ability to bioaccumulate and biomagnify in the environment.
科学的研究の応用
Environmental Science: Photodegradation Studies
3,3’,4-Tribromodiphenyl ether is studied for its behavior under photodegradation, which is crucial for understanding its environmental impact. Research has shown that hydroxylated polybromodiphenyl ethers can generate various photoproducts, including dioxins and phenolic compounds . Understanding these pathways is vital for ecological risk assessments and developing strategies to mitigate the environmental persistence of such compounds.
Material Science: Flame Retardancy
PBDE-35 is part of the polybrominated diphenyl ethers family, widely used as flame retardants in consumer products . The study of such compounds in material science revolves around enhancing their effectiveness and safety, as well as exploring their interactions with different materials to prevent fires.
Analytical Chemistry: Reference Standards
In analytical chemistry, PBDE-35 serves as a reference standard for calibration and testing in various analytical methods. Its well-characterized properties allow for accurate measurement and detection of similar compounds in environmental samples .
Pharmacology: Toxicity and Risk Assessment
The pharmacological research on PBDE-35 involves studying its toxicity and potential risks to human health. It’s crucial to understand how these compounds interact with biological systems and their long-term health effects .
Toxicology: Carcinogenicity and Risk Estimates
Toxicological studies on PBDE-35 focus on its potential carcinogenic effects. The U.S. Environmental Protection Agency (EPA) provides quantitative risk estimates and evaluates the likelihood of the compound being a human carcinogen .
Biochemistry: Molecular Recognition
Research in biochemistry may explore the molecular recognition properties of crown ethers, a class of compounds related to PBDE-35. These studies can lead to the development of new sensors or switches at the molecular level .
Industrial Processes: Photoproducts in Manufacturing
In industrial processes, understanding the photoproducts of PBDE-35 is essential for manufacturing practices. It helps in assessing the safety and environmental impact of using such compounds in production .
Public Health: Exposure and Mortality Risk
Public health research investigates the correlation between exposure to PBDEs like PBDE-35 and all-cause or cause-specific mortality. Such studies are critical for public health policies and regulations to protect populations from potential hazards .
作用機序
Target of Action
3,3’,4-Tribromodiphenyl ether is a type of hydroxylated polyhalodiphenyl ether (HO-PXDE), which are emerging aquatic pollutants
Mode of Action
The compound undergoes direct photolysis and photooxidation initiated by 1 O 2 and ˙OH that can be formed by photosensitization . Ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions .
Biochemical Pathways
The compound’s interaction with its targets leads to the production of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin can only be produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers, generated from both direct and indirect photodegradation were confirmed . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) was the main product generated from direct photohydrolysis .
Result of Action
The result of the compound’s action is the generation of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin is produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers are generated from both direct and indirect photodegradation . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .
Action Environment
Environmental factors play a significant role in the action of 3,3’,4-Tribromodiphenyl ether. The compound is an emerging aquatic pollutant, and its photodegradation pathways may lead to different photoproducts . Therefore, for accurate ecological risk assessment of HO-PXDEs, their different photodegradation pathways that may lead to different photoproducts should be considered .
特性
IUPAC Name |
1,2-dibromo-4-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYKQPKJYPWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879863 | |
| Record name | BDE-35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-(3-bromophenoxy)benzene | |
CAS RN |
147217-80-9 | |
| Record name | 3,3′,4-Tribromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



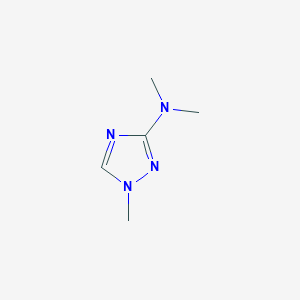
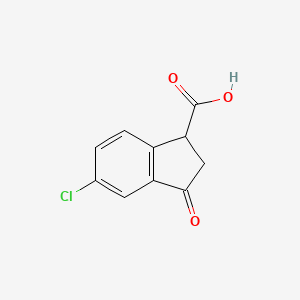


![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)

